

# Unlocking Synergistic Potential: (S)-TNG260 in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | (S)-TNG260 |           |
| Cat. No.:            | B10861573  | Get Quote |

**(S)-TNG260**, a first-in-class, orally bioavailable small molecule inhibitor of the CoREST complex, is emerging as a promising therapeutic agent to overcome resistance to immune checkpoint inhibitors in cancers with STK11 mutations. Preclinical and clinical data demonstrate that **(S)-TNG260**, when used in combination with anti-PD-1 therapies like pembrolizumab, can reverse the immune-evasive tumor microenvironment and lead to durable anti-tumor responses. This guide provides a comprehensive comparison of the synergistic effects of **(S)-TNG260** with checkpoint inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

### **Mechanism of Action: Reversing Immune Evasion**

**(S)-TNG260** selectively inhibits the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, a key regulator of gene expression through its associated histone deacetylase 1 (HDAC1) activity.[1] In cancers with loss-of-function mutations in the STK11 gene, a known tumor suppressor, the tumor microenvironment becomes "cold" and non-responsive to immune checkpoint blockade.[1][2][3] **(S)-TNG260**'s inhibition of the CoREST complex leads to an accumulation of acetylated histones, altering gene expression patterns.[1] This epigenetic reprogramming reverses the immune-evasive phenotype by:

- Increasing the expression of immunomodulatory genes, including those involved in antigen presentation.[2][3]
- Promoting the recruitment of effector T cells into the tumor.[4]



- Reducing the infiltration of immunosuppressive cells like neutrophils.[4]
- Decreasing the immunosuppressive functions of regulatory T cells (Tregs).[2]

This shift from an immunologically "cold" to a "hot" tumor microenvironment sensitizes STK11-mutant tumors to the effects of anti-PD-1 checkpoint inhibitors.

## Synergistic Efficacy: Preclinical and Clinical Evidence

The combination of **(S)-TNG260** with anti-PD-1 checkpoint inhibitors has demonstrated significant synergistic anti-tumor activity in both preclinical models and clinical trials.

#### **Preclinical Data**

In preclinical studies using syngeneic mouse models with STK11-deficient tumors, the combination of TNG260 and an anti-PD-1 antibody led to profound and lasting tumor regressions.[4][2] Notably, mice that experienced complete tumor regression were resistant to tumor rechallenge, suggesting the development of a durable immunological memory.[5]

| Model System                                | Treatment<br>Group                            | Tumor Growth<br>Inhibition                      | Complete<br>Regressions | Reference |
|---------------------------------------------|-----------------------------------------------|-------------------------------------------------|-------------------------|-----------|
| STK11-deficient<br>syngeneic<br>mouse model | TNG260 + anti-<br>PD-1                        | Significant inhibition                          | 75% of animals          | [2][5][6] |
| STK11-deficient<br>syngeneic<br>mouse model | LSD1 inhibitor +<br>anti-PD-1                 | Limited inhibition                              | -                       | [2][6]    |
| STK11-deficient<br>syngeneic<br>mouse model | AXL inhibitor<br>(bemcentinib) +<br>anti-PD-1 | Minor<br>enhancement<br>over anti-PD-1<br>alone | -                       | [2][6]    |

#### **Clinical Data**



A Phase 1/2 clinical trial (NCT05887492) is currently evaluating the safety and efficacy of TNG260 in combination with pembrolizumab in patients with advanced solid tumors harboring STK11 mutations.[7][8][9][10][11] Early results from this study have been promising, particularly in patients with STK11-mutant, KRAS wild-type non-small cell lung cancer (NSCLC).[10]

| Patient Cohort                           | Treatment                 | Median<br>Progression-<br>Free Survival<br>(PFS) | Standard of<br>Care (SOC)<br>PFS | Reference |
|------------------------------------------|---------------------------|--------------------------------------------------|----------------------------------|-----------|
| STK11-<br>mutant/KRAS<br>wild-type NSCLC | TNG260 +<br>Pembrolizumab | 27 weeks                                         | ~10 weeks                        | [10]      |

Furthermore, paired tumor biopsies from patients treated with the combination have shown:[10] [11]

- Proof-of-mechanism: Inhibition of CoREST in tumor tissue.[10]
- Increased PD-L1 expression.[10][11]
- Increased infiltration of cytotoxic T cells.[10][11]

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

#### In Vivo Syngeneic Mouse Model Studies

- Animal Models: Immunocompetent mice are implanted with syngeneic tumor cells (e.g., MC38) that have been genetically engineered to have STK11 loss-of-function mutations.
- Treatment Regimen: Once tumors are established, mice are treated with vehicle, TNG260 as a single agent, an anti-PD-1 antibody as a single agent, or the combination of TNG260 and the anti-PD-1 antibody.[5] TNG260 is typically administered orally, while the anti-PD-1 antibody is given via intraperitoneal injection.[9]



- Efficacy Assessment: Tumor volumes are measured regularly to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.
- Immunophenotyping: Tumor-infiltrating lymphocytes are isolated and analyzed by flow cytometry to quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells).
- Gene Expression Analysis: RNA sequencing is performed on tumor samples to evaluate changes in gene expression related to immune activation and other relevant pathways.[6]

#### **Patient Biopsy Analysis in Clinical Trials**

- Biopsy Collection: Paired tumor biopsies are collected from patients before the start of treatment and after a specified duration of combination therapy.[10]
- Immunohistochemistry (IHC): IHC is used to assess the expression levels of proteins of interest, such as PD-L1, and to visualize the infiltration of immune cells like CD8+ T cells within the tumor microenvironment.
- Pharmacodynamic Assays: Assays are conducted to confirm that TNG260 is hitting its target, for example, by measuring the levels of histone acetylation in tumor tissue.[10][11]

## **Visualizing the Synergy**

The following diagrams illustrate the key signaling pathways and experimental workflows.





Click to download full resolution via product page

Caption: Mechanism of (S)-TNG260 in sensitizing tumors to anti-PD-1 therapy.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. tangotx.com [tangotx.com]



- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. targetedonc.com [targetedonc.com]
- 8. First Patient Dosed in TNG260 Phase 1/2 Trial in Patients With STK11-Mutant Cancers [onco-this-week.com]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unlocking Synergistic Potential: (S)-TNG260 in Combination with Checkpoint Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861573#assessing-the-synergistic-effects-of-s-tng260-with-other-checkpoint-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com